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Compound of Interest

Compound Name: (-)-Pinocampheol

Cat. No.: B12780168

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of (-)-Pinocampheol. The information is curated for professionals in research and
development, with a focus on delivering precise data and established experimental
methodologies.

Chemical Identity and Structure

(-)-Pinocampheol, a bicyclic monoterpenoid, is a naturally occurring organic compound.[1] Its
structure consists of a pinane skeleton with a hydroxyl group, contributing to its chirality and
specific optical activity.

IUPAC Name: (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[2]
Synonyms: I-Pinocampheol, (-)-3beta-Hydroxy-10alpha-pinane[2]

The following tables summarize the key identifiers and physical properties of (-)-
Pinocampheol.

Data Presentation

Table 1: Chemical Identifiers for (-)-Pinocampheol
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Identifier Value Reference
Molecular Formula C10H180 [2]
Molecular Weight 154.25 g/mol [2]
CAS Number 35997-96-7 [2]
PubChem CID 7271803 [2]
EC Number 252-827-3 2]
InChiKey REPVLIRCJIJUVQFA- 2]
LURQLKTLSA-N
C[C H]1[C H]2C--
Canonical SMILES II\I[VA(?_I@D-L]II\[IK-@-@CS?C(]@H]lo [2]
Table 2: Physical Properties of (-)-Pinocampheol
Property Value Reference
Physical Description Solid [2]
Melting Point 67 °C [2]
Boiling Point ~217 °C (estimated for isomer)

Water Solubility

926.3 mg/L @ 25 °C

(estimated)

[3]

Optical Rotation [a]?>_D_

-57.2° (c=0.33 in Methanol)

XLogP3

2.6

[2]

Table 3: Predicted Spectroscopic Data for (-)-Pinocampheol
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Spectroscopy Expected Features

- Broad O-H stretch (~3200-3500 cm™1) - C-H
Infrared (IR) (sp?) stretches (~2850-3000 cm~1) - C-O stretch
(~1000-1200 cm™1)

- Aliphatic C-H protons (6 0.8-2.5 ppm) - Proton

on carbon bearing hydroxyl group (CH-OH) (&
1H NMR 3.5-4.5 ppm) - Hydroxyl proton (O-H) (variable,

0 1-5 ppm, broad) - Multiple methyl singlets and

multiplets for ring protons

- Aliphatic carbons (6 10-50 ppm) - Carbon
13C NMR attached to hydroxyl group (C-OH) (& 60-80

ppm)

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and
chemical properties of a solid organic compound like (-)-Pinocampheol.

3.1 Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature range over which the solid
sample transitions to a liquid state.

o Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at
one end), thermometer.

e Procedure:

o A small amount of finely powdered, dry (-)-Pinocampheol is packed into a capillary tube
to a height of 1-2 mm.

o The capillary tube is placed in the heating block of the melting point apparatus, adjacent to
a calibrated thermometer.
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o The sample is heated at a steady and slow rate, approximately 1-2 °C per minute,
especially near the expected melting point.

o The temperature at which the first drop of liquid appears (T1) and the temperature at which
the entire sample becomes a clear liquid (T2) are recorded.

o The melting point is reported as the range T1 - T2. A narrow range (0.5-1.0°C) is indicative
of a pure compound.

3.2 Optical Rotation Measurement (Polarimetry)

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light,
indicating its chirality.

o Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), polarimeter cell (1 dm), analytical
balance, volumetric flask.

e Procedure:

o A solution of (-)-Pinocampheol is prepared by accurately weighing a known mass of the
compound and dissolving it in a specified volume of a suitable solvent (e.g., methanol) to
achieve a precise concentration (c, in g/mL).

o The polarimeter is calibrated to zero using a blank sample containing only the solvent.

o The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are
present in the light path.

o The cell is placed in the polarimeter, and the observed angle of rotation (a) is measured at
a constant temperature (e.g., 25°C).

o The specific rotation [a] is calculated using the formula: [a] = a / (I x ¢), where 'l is the path
length of the cell in decimeters.

3.3 Infrared (IR) Spectroscopy (Thin Solid Film Method)

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.
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o Apparatus: Fourier Transform Infrared (FT-IR) spectrometer, salt plates (e.g., NaCl or KBr),
volatile solvent (e.g., methylene chloride).

e Procedure:

o A small amount of (-)-Pinocampheol (approx. 50 mg) is dissolved in a few drops of a
volatile solvent.

o Asingle, clean salt plate is coated with a drop of this solution.

o The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound
on the plate.

o The salt plate is placed in the sample holder of the FT-IR spectrometer.

o A background spectrum (of air) is collected first, followed by the sample spectrum. The
instrument ratios these to produce the final transmittance or absorbance spectrum.

3.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

o Apparatus: NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., CDCIs), internal
standard (e.g., TMS).

e Procedure:

o Approximately 5-20 mg of (-)-Pinocampheol is dissolved in about 0.6 mL of a deuterated
solvent directly in a clean NMR tube.

o The tube is capped and gently agitated to ensure the sample is fully dissolved and the
solution is homogeneous.

o The exterior of the NMR tube is cleaned, and it is placed inside a spinner. The depth is
adjusted using a gauge.

o The sample is inserted into the NMR spectrometer.
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o The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic
field is shimmed to achieve homogeneity.

o For 'H NMR, a standard pulse sequence is run to acquire the spectrum. For 13C NMR, a
proton-decoupled sequence is typically used to obtain a spectrum with singlet peaks for
each unique carbon.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the physical and chemical
characterization of a compound such as (-)-Pinocampheol.

Physicochemical Characterization Workflow for (-)-Pinocampheol

Pure (-)-Pinocampheol Sample

Capillary Method i Thin Film Method Solution in CDCI3
Optical Rotation Measurement

Melting Point Determination IR Spectroscopy NMR Spectroscopy (1H & 13C)
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Workflow for the characterization of (-)-Pinocampheol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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